![molecular formula C12H16N2O3S2 B040681 N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide CAS No. 120165-56-2](/img/structure/B40681.png)
N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide is not fully understood. However, studies have shown that it can interact with metal ions and form a complex that emits fluorescence. This property has been utilized in the development of biosensors for detecting metal ions in biological systems. Additionally, this compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It can induce oxidative stress in cancer cells, leading to apoptosis. Additionally, this compound has been shown to have a protective effect against oxidative stress in neuronal cells. It has also been studied for its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions in biological systems. Additionally, its potential as an antitumor agent and its protective effect against oxidative stress in neuronal cells make it a promising compound for further research. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide include further studies on its mechanism of action and potential applications in cancer treatment and biosensing. Additionally, its potential as an anti-inflammatory agent and protective effect against oxidative stress in neuronal cells should be further explored. The development of new derivatives and analogs of this compound may also lead to the discovery of new properties and applications.
Synthesemethoden
The synthesis method of N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide involves the reaction of 2-amino-6-methoxybenzothiazole with formaldehyde and dimethyl sulfone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide has various scientific research applications, including its use as a fluorescent probe for detecting metal ions in biological systems. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential as an antitumor agent.
Eigenschaften
CAS-Nummer |
120165-56-2 |
---|---|
Molekularformel |
C12H16N2O3S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H16N2O3S2/c1-6-7(2)10(17-4)8(3)11-9(6)13-12(18-11)14-19(5,15)16/h1-5H3,(H,13,14) |
InChI-Schlüssel |
DQQGIDYTHHAEES-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)OC)C |
Synonyme |
Methanesulfonamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.